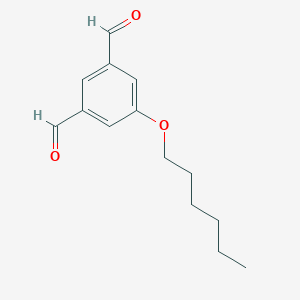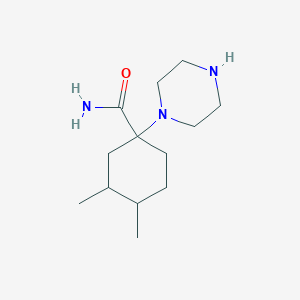
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve basic environments and specific temperature controls to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, making it useful in the development of antipsychotic drugs . Additionally, its structure allows it to participate in various biochemical pathways, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: An antipsychotic.
Indinavir: An antiretroviral.
Sitagliptin: Used for diabetes.
Vestipitant: An investigational drug for anxiety and depression.
Uniqueness
What sets 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide apart from these similar compounds is its unique structure, which provides distinct interactions with molecular targets. This uniqueness allows it to be explored for a broader range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H25N3O |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25N3O/c1-10-3-4-13(12(14)17,9-11(10)2)16-7-5-15-6-8-16/h10-11,15H,3-9H2,1-2H3,(H2,14,17) |
Clave InChI |
OCGZKFQCSKTTTE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)(C(=O)N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



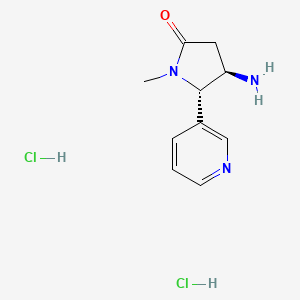


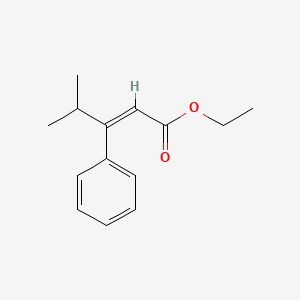
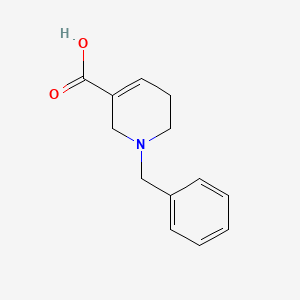

![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
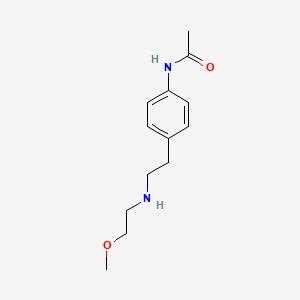

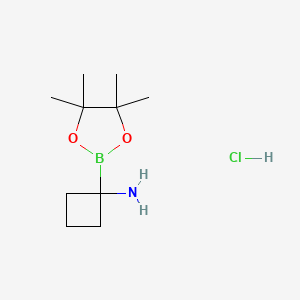

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
